Undecylbenzene

Catalog No.
S3720583
CAS No.
67774-74-7
M.F
C17H28
M. Wt
232.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Undecylbenzene

CAS Number

67774-74-7

Product Name

Undecylbenzene

IUPAC Name

undecylbenzene

Molecular Formula

C17H28

Molecular Weight

232.4 g/mol

InChI

InChI=1S/C17H28/c1-2-3-4-5-6-7-8-9-11-14-17-15-12-10-13-16-17/h10,12-13,15-16H,2-9,11,14H2,1H3

InChI Key

XBEADGFTLHRJRB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC1=CC=CC=C1

Canonical SMILES

CCCCCCCCCCCC1=CC=CC=C1

The exact mass of the compound Undecylbenzene is 232.219100893 g/mol and the complexity rating of the compound is 144. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 251008. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Organic Synthesis

    Undecylbenzene can act as a starting material for the synthesis of various organic compounds. By attaching functional groups to the benzene ring or the alkyl chain, researchers can create molecules with desired properties for further study in fields like material science or drug discovery [].

  • Self-Assembly Studies

    Undecylbenzene exhibits amphiphilic behavior, meaning it has both hydrophobic (water-fearing) and hydrophilic (water-loving) regions in its molecule. This property allows it to self-assemble into various structures in solution, such as micelles and bilayers. Scientists can utilize undecylbenzene in studies related to self-assembly processes and their applications in areas like drug delivery or nanotechnology [].

  • Model Compound for Environmental Studies

    As an organic pollutant with moderate water solubility, undecylbenzene can be used as a model compound in environmental studies. Researchers can investigate the behavior of organic contaminants in water, including their transport, degradation, and potential impact on aquatic ecosystems [].

Undecylbenzene is an organic compound classified as an alkylbenzene, with the molecular formula C17H28C_{17}H_{28} and a molecular weight of approximately 232.4 g/mol. It consists of a benzene ring substituted with an undecyl group (a straight-chain alkyl group containing eleven carbon atoms). This compound is also known by various names, including n-undecylbenzene, 1-phenylundecane, and phenylundecane .

Undecylbenzene appears as a colorless liquid with a mild odor, is less dense than water (specific gravity of about 0.855), and is insoluble in water. Its boiling point is around 601°F (316°C), while its melting point is approximately 23°F (-5°C) .

  • Electrophilic Aromatic Substitution: The benzene ring can react through halogenation, nitration, sulfonation, and Friedel-Crafts reactions.
  • Reactivity with Oxidizing Agents: It reacts vigorously with strong oxidizing agents, which can lead to explosive reactions .
  • Alkylation Reactions: It can be synthesized by alkylating benzene with undecenes in the presence of catalysts like boron trifluoride etherate .

Several methods exist for synthesizing undecylbenzene:

  • Alkylation of Benzene: This method involves the reaction of benzene with undecene in the presence of a catalyst such as boron trifluoride etherate or aluminum chloride .
  • Friedel-Crafts Alkylation: This classic method utilizes alkyl halides and a Lewis acid catalyst to introduce the undecyl group onto the benzene ring.
  • Rearrangement Reactions: Some studies have explored rearrangement pathways that can yield undecylbenzene from other alkylbenzenes under specific conditions .

Undecylbenzene has several applications, primarily in the chemical industry:

  • Intermediate in Organic Synthesis: It serves as a precursor for various chemical syntheses.
  • Surfactants and Detergents: Due to its hydrophobic properties, it can be used in formulating surfactants.
  • Research: It is utilized in studies involving alkylbenzenes and their derivatives in various

Interaction studies indicate that undecylbenzene can react exothermically with bases and diazo compounds. Its interactions with strong oxidizers can lead to vigorous reactions, emphasizing the need for caution during handling . The compound may also attack certain plastics, indicating compatibility issues in storage and application environments.

Similar Compounds: Comparison

Several compounds share structural similarities with undecylbenzene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
DecylbenzeneC16H26C_{16}H_{26}Shorter alkyl chain (ten carbons)
DodecylbenzeneC18H30C_{18}H_{30}Longer alkyl chain (twelve carbons)
NonylbenzeneC15H24C_{15}H_{24}Nine-carbon alkyl chain
HexadecylbenzeneC22H36C_{22}H_{36}Sixteen-carbon alkyl chain

Uniqueness of Undecylbenzene:

  • The eleven-carbon chain provides a balance between hydrophobicity and reactivity compared to shorter or longer homologs.
  • Its specific boiling point and melting point make it suitable for particular industrial applications where temperature stability is critical.

Physical Description

N-undecylbenzene appears as a colorless liquid with a mild odor. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999)
Liquid

XLogP3

8.2

Exact Mass

232.219100893 g/mol

Monoisotopic Mass

232.219100893 g/mol

Boiling Point

601 °F at 760 mm Hg (USCG, 1999)
316.0 °C
316 °C

Flash Point

285 °F (USCG, 1999)

Heavy Atom Count

17

Density

0.855 at 68 °F (USCG, 1999)
0.8553 @ 20 °C

Melting Point

23 °F (USCG, 1999)
-5.0 °C
-5 °C

UNII

8C9LPO3Q9T

Vapor Pressure

2.42e-04 mmHg
2.4X10-4 mm Hg @ 25 °C

Wikipedia

Undecylbenzene

Methods of Manufacturing

REACTION OF BENZENE WITH MONOCHLOROPARAFFIN MIXTURES (ALUMINUM CHLORIDE CATALYST COMPLEX) OR INTERNAL OLEFIN MIXTURES (HYDROGEN FLUORIDE CATALYST) FORMS A MIXTURE OF LINEAR ALKYLBENZENES WITH CHAIN LENGTHS OF C10 TO C14 (C12 OR C13 AVERAGE)

General Manufacturing Information

All other basic organic chemical manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Synthetic rubber manufacturing
Benzene, C10-13-alkyl derivs.: ACTIVE
Benzene, mono-C10-13-alkyl derivs.: ACTIVE
Benzene, undecyl-: ACTIVE

Dates

Last modified: 07-27-2023

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